7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
CAS No.: 1380331-40-7
Cat. No.: VC2560020
Molecular Formula: C9H10BrN3
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine - 1380331-40-7](/images/structure/VC2560020.png)
Specification
CAS No. | 1380331-40-7 |
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Molecular Formula | C9H10BrN3 |
Molecular Weight | 240.1 g/mol |
IUPAC Name | 7-bromo-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 |
Standard InChI Key | MHAZTFDFZAAHDW-UHFFFAOYSA-N |
SMILES | CC(C)C1=NN2C=CC(=CC2=N1)Br |
Canonical SMILES | CC(C)C1=NN2C=CC(=CC2=N1)Br |
Introduction
Chemical Identity and Structural Properties
7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine is a fused heterocyclic compound containing a triazole ring joined to a pyridine ring, with specific substitution patterns. The structure features a bromine atom at position 7 and an isopropyl group at position 2, creating a unique molecular architecture with distinct chemical properties.
Chemical Identification
The compound is uniquely identified through several standardized systems, allowing researchers to precisely reference and locate this specific chemical entity across various databases and literature.
Table 1: Chemical Identification Parameters
The compound belongs to the broader class of triazolopyridines, which are known for their diverse pharmacological activities . The specific substitution pattern with bromine at position 7 and an isopropyl group at position 2 distinguishes this compound from other members of the triazolopyridine family.
Structural Features
The molecular structure consists of a fused ring system with a five-membered 1,2,4-triazole ring connected to a six-membered pyridine ring. The bromine substituent at position 7 of the pyridine ring and the isopropyl group at position 2 of the triazole ring create a unique electronic and steric environment that influences the compound's physical properties and potential biological interactions.
The presence of three nitrogen atoms in the triazole ring contributes to the compound's basicity and hydrogen-bonding capabilities, which are important factors in molecular recognition and binding to biological targets. The bromine atom, being an electron-withdrawing group, affects the electron distribution within the molecule, potentially influencing its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine has been documented in scientific literature, with the most common approach involving the cyclization of appropriately substituted precursors.
Documented Synthetic Route
A well-established synthetic pathway involves the reaction of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate with isobutyryl chloride in pyridine . This synthetic approach represents an efficient method for constructing the triazolopyridine scaffold with specific substitution patterns.
Table 2: Synthesis Reaction Parameters
Parameter | Value |
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Starting Materials | 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate, Isobutyryl chloride |
Solvent | Pyridine |
Temperature | 100°C |
Reaction Time | 18 hours |
Reported Yield | 30.6% |
Product Appearance | Light brown solid |
Product Confirmation | MS: m/z=240; 242 (M+H⁺) |
The synthesis proceeds through the following key steps :
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A mixture of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (2 g, 5.15 mmol) and isobutyryl chloride (809 μl, 7.73 mmol) in pyridine (12 ml) is stirred for 18 hours at 100°C.
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The solvent is evaporated, leaving an orange residue.
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The residue is triturated for 2 hours with saturated aqueous sodium hydrogen carbonate solution.
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The resulting solid is collected by filtration, washed several times with water, and dried.
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This procedure yields 7-bromo-2-isopropyl- triazolo[1,5-a]pyridine (378 mg, 30.6%) as a light brown solid.
Alternative Synthetic Approaches
While the direct synthesis described above is the most documented approach, related literature suggests that alternative synthetic strategies might be feasible. The construction of triazolopyridine scaffolds can generally be achieved through various methodologies, including cyclization reactions of appropriately functionalized pyridine derivatives .
The synthesis of structurally related triazolopyridine compounds often involves oxidative cyclization or condensation reactions, suggesting that similar approaches might be applicable to the synthesis of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine with potential improvements in yield or reaction conditions.
Physical and Chemical Properties
7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine possesses distinctive physical and chemical properties that are characteristic of its structural features and that influence its handling, storage, and potential applications.
Parameter | Classification |
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GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
P305: IF IN EYES | |
P338: Remove contact lenses if present and easy to do. Continue rinsing | |
P351: Rinse cautiously with water for several minutes |
Supplier | Catalog Number | Package Size | Price (as of April 2025) |
---|---|---|---|
Sigma-Aldrich (Synthonix) | SY3H95ECD5FE | 500 mg | $322.00 |
Synthonix | B11199-500MG | 500 mg | $322.00 |
Aladdin Scientific | B173777-500mg | 500 mg | $1,985.90 (related compound) |
The significant price variation observed between suppliers highlights the importance of sourcing from multiple vendors when planning research involving this compound. The higher price from certain suppliers may reflect differences in purity, synthetic origin, or supply chain considerations.
Supply Chain Considerations
The compound's availability may be subject to production schedules and material sourcing requirements. According to one supplier, production "requires sourcing of materials" with an estimated availability timeline of 8-12 weeks , suggesting potential supply chain complexities. Researchers planning experiments involving this compound should account for these potential delays in their project timelines.
Current Research and Future Directions
The triazolopyridine scaffold continues to be an active area of research in medicinal chemistry and pharmaceutical development, with implications for compounds like 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine.
Recent Research Trends
Recent scientific literature indicates growing interest in heterocyclic compounds containing the triazolopyridine framework, with research focused on:
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Development of synthetic strategies for the efficient construction of triazolopyridine derivatives with diverse substitution patterns .
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Exploration of structure-activity relationships to optimize biological activity and selectivity.
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Investigation of applications in neurological disorders, including as dopamine receptor modulators .
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Evaluation of potential anti-viral and anti-cancer properties of structurally related compounds .
These research trends suggest potential directions for further investigation of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine's properties and applications.
Future Research Opportunities
Several promising research directions could expand our understanding of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine:
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Comprehensive biological screening to establish its pharmacological profile.
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Structure-based design of derivatives with enhanced potency or selectivity for specific targets.
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Development of improved synthetic routes with higher yields and more accessible starting materials.
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Investigation of potential applications as building blocks in the synthesis of more complex bioactive molecules.
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Exploration of metal-coordination properties for potential applications in catalysis or materials science.
These research opportunities highlight the compound's potential significance beyond its current documented applications.
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